molecular formula C18H20N2O5 B14739978 2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol CAS No. 1887-69-0

2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol

Cat. No.: B14739978
CAS No.: 1887-69-0
M. Wt: 344.4 g/mol
InChI Key: DDIHOTWRDMQMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol typically involves nitration and alkylation reactions. The starting materials often include 2,6-dimethylphenol and 2,4,6-trimethylbenzyl chloride. The nitration process introduces nitro groups into the aromatic ring, while alkylation attaches the benzyl group to the phenol.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular processes. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-nitrophenol: Shares a similar structure but lacks the additional benzyl group.

    2,4,6-Trimethylphenol: Similar aromatic structure but without nitro groups.

    2,6-Dimethyl-3-nitrophenol: Lacks the benzyl group but has similar nitro and methyl substitutions.

Uniqueness

2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol is unique due to its combination of nitro and benzyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1887-69-0

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2,6-dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol

InChI

InChI=1S/C18H20N2O5/c1-9-6-10(2)16(19(22)23)12(4)15(9)8-14-7-11(3)18(21)13(5)17(14)20(24)25/h6-7,21H,8H2,1-5H3

InChI Key

DDIHOTWRDMQMKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=C(C(=C(C(=C2)C)O)C)[N+](=O)[O-])C)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.